4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is a complex organic compound characterized by its thiazole ring structure, chloro and trifluoromethyl substituents, and aldehyde functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorothiazole-2-carboxaldehyde and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction involves a nucleophilic substitution followed by a cyclization process. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but lacks the thiazole ring.
4-Chloro-2-(trifluoromethyl)benzoic Acid: Similar functional groups but different core structure.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of the thiazole ring.
Uniqueness: The presence of the thiazole ring in 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde provides unique chemical reactivity and potential applications compared to similar compounds. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Biological Activity
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is a synthetic compound characterized by its thiazole ring structure, chloro and trifluoromethyl substituents, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is CHClFNOS, with a molecular weight of approximately 291.72 g/mol. The compound features a thiazole ring, which is known for its versatility in various biological applications.
Property | Value |
---|---|
IUPAC Name | 4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde |
Molecular Formula | CHClFNOS |
Molecular Weight | 291.72 g/mol |
CAS Number | 499796-75-7 |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic activity against several cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression, such as Bcl-2 proteins, which are critical regulators of apoptosis. Molecular dynamics simulations suggest hydrophobic interactions play a role in its binding affinity to these proteins .
- Case Studies : In vitro studies have shown that analogs of this compound exhibit IC values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The thiazole ring structure also contributes to antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of bacterial strains.
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Research Findings : Studies have documented significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features:
- Substituents : The presence of halogen atoms (like chlorine and fluorine) enhances lipophilicity and biological activity.
- Ring Structure : The stability provided by the thiazole ring allows for diverse functionalization, which can be tailored for specific biological targets.
Comparative Analysis
When compared to other similar compounds, such as 4-Chloro-2-(trifluoromethyl)aniline or 4-Chloro-2-(trifluoromethyl)benzoic acid, the unique combination of the thiazole ring and the aldehyde group in this compound provides distinct reactivity and potential therapeutic applications .
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Anticancer, Antimicrobial | Thiazole ring, aldehyde group |
4-Chloro-2-(trifluoromethyl)aniline | Moderate Anticancer | Lacks thiazole structure |
4-Chloro-2-(trifluoromethyl)benzoic Acid | Mild Antimicrobial | Different core structure |
Properties
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOKXBMCOZKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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